

# Information regarding "KL4-219A" in oncology research is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | KL4-219A  |           |
| Cat. No.:            | B15582071 | Get Quote |

Comprehensive searches for "**KL4-219A**" in the context of oncology research have yielded no specific results. This suggests that "**KL4-219A**" may be an internal project name, a compound that has not yet been disclosed in public literature, or a potential typographical error.

Searches for variations of this identifier in scientific databases, clinical trial registries, and patent records did not provide any relevant information on a molecule with this designation being investigated for cancer research.

While there is information on a "KL4 surfactant" (lucinactant) which has been studied in the context of acute lung injury, including in patients with COVID-19, there is no indication that this is related to "KL4-219A" or that it is being investigated for oncological applications.[1][2][3] Similarly, searches for "219A" in combination with cancer-related terms did not yield specific, relevant results. Research on "miR-219a-1" has shown some involvement in colon cancer by targeting MEMO1, but this is distinct from "KL4-219A".[4]

Without any publicly available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the role of "**KL4-219A**" in oncology.

It is recommended to verify the identifier "**KL4-219A**" for accuracy. If a corrected or alternative name is available, a new search can be conducted.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Windtree Announces FDA Acceptance of IND Application for a Phase 2 Clinical Trial Studying KL4 Surfactant in Acute Lung Injury in Adults with COVID-19 [prnewswire.com]
- 2. Windtree Announces First Patient Dosed in its Phase 2 Clinical Trial Studying KL4 Surfactant in Acute Lung Injury in Adults with COVID-19 [prnewswire.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. miR-219a-1 inhibits colon cancer cells proliferation and invasion by targeting MEMO1 -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Information regarding "KL4-219A" in oncology research is not publicly available.]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15582071#investigating-the-role-of-kl4-219a-in-oncology-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com